molecular formula C6H5BrN4 B079879 6-(Bromomethyl)-9H-purine CAS No. 14225-98-0

6-(Bromomethyl)-9H-purine

Cat. No. B079879
CAS RN: 14225-98-0
M. Wt: 213.03 g/mol
InChI Key: KJRSLPCFTVMQGY-UHFFFAOYSA-N
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Description

“6-(Bromomethyl)-9H-purine” is a chemical compound that belongs to the class of purines. Purines are biologically significant and are one of the building blocks of DNA and RNA. They consist of a pyrimidine ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of “6-(Bromomethyl)-9H-purine” would consist of a purine core, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. At the 6-position, there would be a bromomethyl group attached .


Chemical Reactions Analysis

Again, while specific reactions involving “6-(Bromomethyl)-9H-purine” are not available, bromo-organic compounds are known to participate in a variety of organic transformations such as bromination, cohalogenation, oxidation, cyclization, ring-opening reactions, substitution, rearrangement, hydrolysis, catalysis, etc .

Scientific Research Applications

  • Inhibitor for Xanthine Oxidase : Porter (1990) found that 6-(Bromomethyl)-9H-purine potently inhibits bovine milk xanthine oxidase, a key enzyme in purine metabolism, suggesting its potential application in studying enzyme mechanisms and in drug development for diseases related to xanthine oxidase activity (Porter, 1990).

  • Antimycobacterial Agent : Bakkestuen et al. (2005) synthesized and screened a series of purine derivatives, including 6-(Bromomethyl)-9H-purine, for antimycobacterial activity against Mycobacterium tuberculosis. They found that some derivatives exhibit significant antimicrobial properties, highlighting the potential of 6-(Bromomethyl)-9H-purine as a framework for developing new antimycobacterial drugs (Bakkestuen, Gundersen, & Utenova, 2005).

  • Benzodiazepine Receptor Binding : Kelley et al. (1990) reported that certain derivatives of 6-(Bromomethyl)-9H-purine have the ability to bind to benzodiazepine receptors in rat brain tissue, indicating potential uses in the development of new benzodiazepine drugs (Kelley et al., 1990).

  • Chemotherapeutic Applications : Elion (1989) highlighted the role of purine derivatives in the development of chemotherapy drugs, specifically for the treatment of leukemia, gout, herpesvirus infections, and in organ transplant rejection. This indicates the broader application of purine derivatives like 6-(Bromomethyl)-9H-purine in chemotherapy (Elion, 1989).

  • Anticonvulsant Agents : Kelley et al. (1988) synthesized several 9-alkyl-6-substituted-purines and tested them for anticonvulsant activity, finding that some compounds, including derivatives of 6-(Bromomethyl)-9H-purine, showed potent anticonvulsant activity against seizures in rats. This suggests a potential application in developing new anticonvulsant drugs (Kelley et al., 1988).

  • Antiviral Activity : Kelley et al. (1990) synthesized derivatives of 6-(Bromomethyl)-9H-purine with anti-influenza activity. This implies the potential of 6-(Bromomethyl)-9H-purine derivatives in developing antiviral drugs (Kelley, Linn, & Tisdale, 1990).

Future Directions

The future directions for the study of “6-(Bromomethyl)-9H-purine” could involve exploring its potential biological activity, given the known significance of purine derivatives in biological systems . Further studies could also explore its reactivity and potential uses in organic synthesis .

properties

IUPAC Name

6-(bromomethyl)-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,1H2,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRSLPCFTVMQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161988
Record name 6-(Bromomethyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bromomethyl)-9H-purine

CAS RN

14225-98-0
Record name 6-(Bromomethyl)-9H-purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014225980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Bromomethyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DJ Porter - Journal of Biological Chemistry, 1990 - ASBMB
Bovine milk xanthine oxidase was potently inhibited by 6-(bromomethyl)-9H-purine in a time-dependent process with O2 as the electron acceptor. If the enzyme were assayed with …
Number of citations: 5 www.jbc.org
HY Aboul-Enein, MOI Refaie, H El-Gazzar… - Preparative …, 2003 - Taylor & Francis
Xanthine oxidase (XO), purified from buttermilk was subjected to modification with N-phenylmaleimide, p-toluene-sulfonyl chloride, and 2-mercaptobenzimidazole. Spectrophotometric …
Number of citations: 3 www.tandfonline.com
SH Wang, CS Chen, SH Huang, SH Yu, ZY Lai… - Planta …, 2009 - thieme-connect.com
Caffeic acid is a xanthine oxidase (XO) inhibitor that binds to the molybdopterin region of its active site. Caffeic acid phenethyl ester (CAPE) has higher hydrophobicity and exhibits …
Number of citations: 34 www.thieme-connect.com
C Beedham - Enzyme systems that metabolise drugs and other …, 2001 - Wiley Online Library
Chapter 5 describes the properties of the molybdoflavoproteins, aldehyde oxidase and xanthine oxidase, focusing on their substrate/inhibitor specificities, distribution and key factors …
Number of citations: 106 onlinelibrary.wiley.com
OAE Aburas - 2014 - eprints.hud.ac.uk
Molybdo-flavoenzymes (MFEs), aldehyde oxidase (AOX) and xanthine oxidoreductase (XOR) are involved in the oxidation of N-heterocyclic compounds and aldehydes, many of which …
Number of citations: 4 eprints.hud.ac.uk

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